(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride
Overview
Description
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Synthesis Analysis
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Isotope Effects in Enzymatic Reactions
Research by Abdel-Monem (1975) investigated the N-demethylation of tertiary amines, including compounds structurally related to (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride, by rodent liver homogenates. This study highlighted the kinetic isotope effects in enzymatic reactions, particularly the N-demethylation process, which is significant for understanding the metabolic pathways of similar amines in biological systems (Abdel-Monem, 1975).
Synthesis of GABA Receptor Antagonists
Abbenante, Hughes, and Prager (1994) explored the synthesis of analogs of Baclofen, including 2-(4-chlorophenyl)-3-nitropropan-1-amine, which shares a similar chemical structure with (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. This research contributes to the development of specific agonists for GABA and GABAB receptors, enhancing our understanding of neurotransmission and receptor targeting (Abbenante et al., 1994).
Enzymatic O-Demethylation
The study by Zweig and Castagnoli (1977) focused on the in vitro O-demethylation of methoxylated 1-phenyl-2-aminopropanes, closely related to the compound . This research provides insights into the metabolism and psychotomimetic properties of such amines, with implications for understanding their biotransformation and potential psychoactive effects (Zweig & Castagnoli, 1977).
Enantioselective Synthesis in Medicinal Chemistry
Lifchits and Charette (2008) developed a methodology for the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors, including compounds structurally similar to (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. This research is crucial for the production of enantiomerically pure compounds in medicinal chemistry, especially for central nervous system therapeutics (Lifchits & Charette, 2008).
Enantiomer Separation in Organic Chemistry
Dombrády Zs, Pálovics, and Fogassy (2019) described the separation of enantiomers of compounds including (1-methyl-2-phenyl)-ethylamine, structurally akin to (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. This study enhances understanding of enantiomer separation, vital in the pharmaceutical industry and organic chemical research (Dombrády Zs et al., 2019).
Corrosion Inhibition Properties
Research by Boughoues et al. (2020) involved the synthesis of amine derivative compounds, including 2-{[(3-chlorophenyl)amino]methyl}phenol, with similarities to (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. This study explored their use as corrosion inhibitors, demonstrating the potential application of such compounds in materials science (Boughoues et al., 2020).
Chemoselective Postmodification in Polymer Science
Mardyukov et al. (2014) synthesized bifunctional block copolymers, which included phenylpropanolamine derivatives. This research is relevant to the development of novel materials and offers insights into the potential of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride derivatives in the field of polymer science (Mardyukov et al., 2014).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, such as its toxicity, flammability, or environmental impact.
Future Directions
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Please note that the availability of this information can vary depending on the compound. For some compounds, particularly those that are less well-studied, some of this information may not be available. For a specific analysis of “(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride”, I would recommend consulting the primary scientific literature or a trusted database.
properties
IUPAC Name |
(1S)-2-methyl-1-phenylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8(2)10(11)9-6-4-3-5-7-9;/h3-8,10H,11H2,1-2H3;1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDSYIZUCSUNKJ-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679636 | |
Record name | (1S)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride | |
CAS RN |
68906-27-4 | |
Record name | Benzenemethanamine, α-(1-methylethyl)-, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68906-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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